molecular formula C9H13NO B1317591 2-Ethoxy-6-methylaniline CAS No. 53982-02-8

2-Ethoxy-6-methylaniline

Cat. No.: B1317591
CAS No.: 53982-02-8
M. Wt: 151.21 g/mol
InChI Key: YDPXZINXUVCZKH-UHFFFAOYSA-N
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Description

2-Ethoxy-6-methylaniline is a substituted aniline derivative characterized by the presence of an ethoxy group at the 2-position and a methyl group at the 6-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methylaniline typically involves the ortho-selective alkylation of o-toluidine with ethene in the presence of a catalyst such as triethyl aluminum. This reaction is carried out under high temperature and high pressure conditions . The reaction can be summarized as follows: [ \text{o-Toluidine} + \text{Ethene} \xrightarrow{\text{Triethyl Aluminum, High Temp, High Pressure}} \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain the high temperature and pressure required for the reaction. The catalyst, triethyl aluminum, is recycled through high-vacuum separation, significantly reducing waste and improving efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amine derivatives

    Substitution: Halogenated or nitrated products

Scientific Research Applications

2-Ethoxy-6-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the benzene ring influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

  • 2-Methoxy-6-methylaniline
  • 2-Methyl-6-ethylaniline
  • 2-Ethoxy-6-ethylaniline

Comparison: 2-Ethoxy-6-methylaniline is unique due to the specific positioning of the ethoxy and methyl groups, which confer distinct chemical and physical properties. Compared to 2-Methoxy-6-methylaniline, the ethoxy group in this compound provides different steric and electronic effects, influencing its reactivity and applications .

Properties

IUPAC Name

2-ethoxy-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPXZINXUVCZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541780
Record name 2-Ethoxy-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53982-02-8
Record name 2-Ethoxy-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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